molecular formula C22H42N4O2Ru B12308136 tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)

Cat. No.: B12308136
M. Wt: 495.7 g/mol
InChI Key: QOTPFYAVSNZFFL-UHFFFAOYSA-N
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Description

tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with carbon monoxide and a tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) typically involves the reaction of a ruthenium precursor with tert-butyl isocyanide and carbon monoxide. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) can undergo various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(3+) complex, while substitution reactions can produce a variety of new complexes with different ligands.

Mechanism of Action

The mechanism by which tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ruthenium complexes with different ligands, such as:

  • Ruthenium(2+) complexes with phosphine ligands
  • Ruthenium(2+) complexes with nitrogen-based ligands

Uniqueness

What sets tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) apart is its unique ligand structure, which provides distinct reactivity and selectivity in catalytic applications. This makes it a valuable compound for specific chemical transformations that are challenging with other catalysts .

Properties

Molecular Formula

C22H42N4O2Ru

Molecular Weight

495.7 g/mol

IUPAC Name

tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)

InChI

InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2

InChI Key

QOTPFYAVSNZFFL-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2]

Origin of Product

United States

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